

Technical Support Center: 5-MeO-NIPT

Analytical Data

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Compound of Interest

Compound Name:	5-Meo-nipt
CAS No.:	109921-55-3
Cat. No.:	B123837

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Welcome to the technical support center for the analysis of 5-methoxy-N-isopropyltryptamine (**5-MeO-NIPT**). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this novel psychoactive substance (NPS). As the analysis of NPS presents a continuous challenge due to the rapid emergence of new analogs and varying potencies, this resource provides field-proven insights into identifying and mitigating common analytical artifacts.^{[1][2]} Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to develop robust and self-validating analytical methods.

Part 1: Troubleshooting Guide - Common Artifacts

This section addresses specific, observable issues you may encounter during the analysis of **5-MeO-NIPT**, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 1: My mass spectrum shows a prominent ion at m/z 58, even at low collision energies. Is this an impurity?

Answer: It is unlikely to be an impurity. You are most likely observing a characteristic in-source fragment of the **5-MeO-NIPT** molecule.

- Causality & Mechanism: Tryptamines, especially those with N-alkyl substitutions, are known to undergo fragmentation not just in the collision cell, but also within the high-energy environment of the ion source itself (in-source collision-induced dissociation).[3][4] This occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[4] For many tryptamines and phenethylamines, the most common fragmentation pathway is the cleavage of the C α -C β bond of the ethylamine side chain.[5][6] For **5-MeO-NIPT**, this cleavage results in a stable immonium ion fragment with a mass-to-charge ratio (m/z) of 58.
- Troubleshooting & Validation Protocol:
 - Confirm the Fragment: The predicted m/z for the protonated molecule [M+H]⁺ of **5-MeO-NIPT** (C₁₄H₂₀N₂O) is approximately 233.3. The prominent fragment you see should correspond to the isopropylamine portion ([CH₂=N⁺H(isopropyl)]) of the molecule.
 - Optimize Source Conditions: In-source fragmentation is highly dependent on the energy applied within the ion source. To minimize this artifact and maximize the precursor ion signal ([M+H]⁺), methodically reduce the voltages of source parameters.
 - Declustering Potential (DP) / Fragmentor Voltage: This is the most critical parameter. Systematically decrease this voltage and monitor the ratio of the precursor ion (m/z 233.3) to the fragment ion (m/z 58).
 - Source Temperature: Higher temperatures can contribute to analyte dissociation.[4] Evaluate if a lower source temperature improves the precursor-to-fragment ratio without compromising desolvation efficiency.
 - Leverage the Fragment: In some cases, particularly for quantitative analysis using Multiple Reaction Monitoring (MRM), this stable, high-intensity in-source fragment can be used as the precursor ion for subsequent fragmentation (MS³-like approach), which can significantly improve the signal-to-noise ratio.[3]

Question 2: I am seeing unexpected peaks at $[M+23]^+$ and $[M+39]^+$ in my mass spectrum. What are these?

Answer: You are observing the formation of alkali metal adducts, a very common artifact in Electrospray Ionization (ESI). The peak at $[M+23]^+$ is the sodium adduct ($[M+Na]^+$), and the peak at $[M+39]^+$ is the potassium adduct ($[M+K]^+$).

- Causality & Mechanism: ESI is susceptible to the formation of adducts with cations present in the sample matrix, mobile phase, or even leached from glassware.[7] Sodium and potassium ions are ubiquitous and readily form adducts with analytes that have lone pairs of electrons, such as the nitrogen and oxygen atoms in **5-MeO-NIPT**. [8][9] The formation efficiency of these adducts can be highly variable and is strongly influenced by mobile phase properties, which can compromise the reproducibility and accuracy of your analysis.[8]
- Troubleshooting & Validation Protocol:
 - Identify the Source:
 - Solvents: Use high-purity, LC-MS grade solvents to minimize ionic contaminants.
 - Glassware: Avoid using glass volumetric flasks or vials that have been washed with strong detergents, as these can be a source of sodium ions. Use polypropylene vials where possible.
 - Sample Matrix: Biological matrices like plasma or urine are rich in sodium and potassium salts.[9]
 - Control Adduct Formation with Mobile Phase Additives:
 - Increase Proton Source: The most effective way to suppress metal adducts is to promote the formation of the desired protonated molecule, $[M+H]^+$. Add a small amount of a weak acid, such as 0.1% formic acid, to your mobile phase. This provides an abundant source of H^+ to outcompete the Na^+ and K^+ ions.
 - Introduce Ammonium: Adding a volatile salt like ammonium formate or ammonium acetate can also be effective. The ammonium ion ($[NH_4]^+$) can form its own adduct

($[M+NH_4]^+$), but more importantly, it can help competitively suppress the formation of alkali metal adducts.[8]

Table 1: Common Adducts of 5-MeO-NIPT (Exact Mass \approx 232.16)

Adduct Ion	Formula	Approximate m/z	Common Source
$[M+H]^+$	$[C_{14}H_{21}N_2O]^+$	233.2	Desired Ion
$[M+Na]^+$	$[C_{14}H_{20}N_2ONa]^+$	255.2	Solvents, Glassware, Matrix
$[M+K]^+$	$[C_{14}H_{20}N_2OK]^+$	271.1	Solvents, Glassware, Matrix
$[M+NH_4]^+$	$[C_{14}H_{24}N_3O]^+$	250.2	Mobile Phase Additive

Question 3: My quantitative results for 5-MeO-NIPT in plasma are inconsistent and show poor recovery. How do I diagnose and fix this?

Answer: These symptoms are classic indicators of matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of your analyte.[10] [11] For complex matrices like plasma, phospholipids are a primary cause of these effects.[12]

- **Causality & Mechanism:** In ESI, a finite number of charges are available on the surface of sprayed droplets. If a high concentration of a co-eluting matrix component ionizes more efficiently than your analyte, it will compete for these charges, leading to a suppressed signal for the analyte (ion suppression).[13] This effect is not constant across different samples or different lots of matrix, leading to poor accuracy and precision.[10]
- **Troubleshooting & Validation Protocol:** This protocol provides a systematic workflow to identify and mitigate matrix effects.

Step 1: Assess the Matrix Effect

The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[10]

- Prepare Three Sample Sets:
 - Set A (Neat Solution): Spike **5-MeO-NIPT** and its internal standard (IS) into the final analysis solvent.
 - Set B (Post-Spike): Extract blank plasma. Spike **5-MeO-NIPT** and IS into the extracted blank matrix just before analysis.
 - Set C (Pre-Spike): Spike **5-MeO-NIPT** and IS into blank plasma before the extraction process.
- Calculate Matrix Factor (MF) and Recovery (RE):
 - Matrix Factor (MF %): $(\text{Peak Area in Set B} / \text{Peak Area in Set A}) * 100$
 - Recovery (RE %): $(\text{Peak Area in Set C} / \text{Peak Area in Set B}) * 100$
 - An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement. Consistent MF across different matrix lots is crucial.[10]

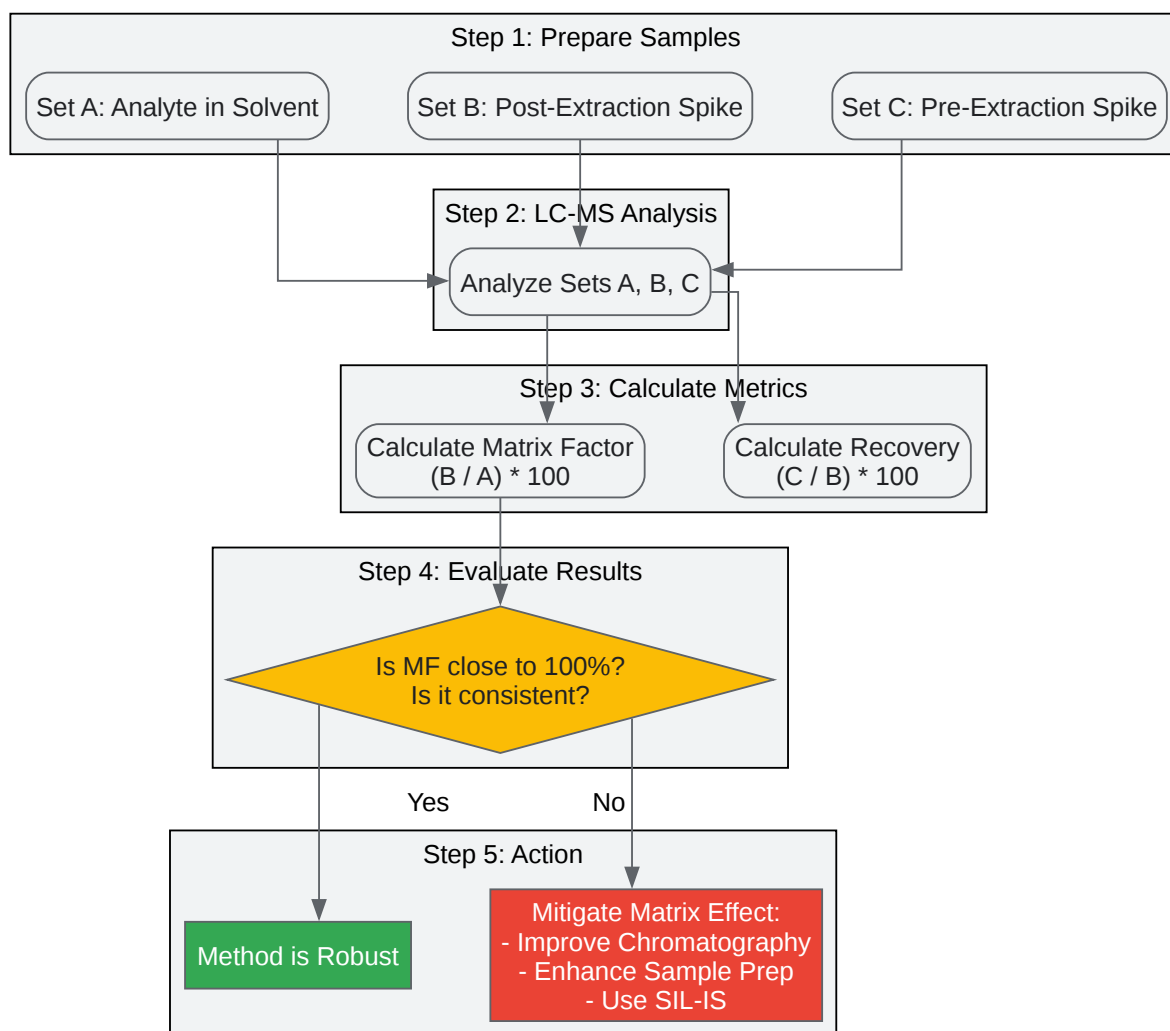
Step 2: Mitigate the Matrix Effect

- Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate **5-MeO-NIPT** from the interfering components. Adjust your gradient, try a different column chemistry (e.g., a biphenyl or PFP column for alternate selectivity), or use a "divert valve" to send the early-eluting, unretained components (like salts and phospholipids) to waste.
- Enhance Sample Preparation: Simple protein precipitation is often insufficient. Use a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or a phospholipid removal plate/cartridge to specifically remove the interfering compounds.[12]
- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., **5-MeO-NIPT-d4**) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.[13]

- Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards and quality controls in the same extracted blank biological matrix as your unknown samples. This ensures that the standards and samples experience similar matrix effects.

[13]

Diagram 1: Workflow for Matrix Effect Assessment



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Caption: A systematic workflow for the quantitative assessment of matrix effects.

Part 2: Frequently Asked Questions (FAQs)

Question 4: What are the primary metabolites of 5-MeO-NIPT I should be aware of, and how can I distinguish them from artifacts?

Answer: While specific metabolic studies on **5-MeO-NIPT** are not as abundant as for other tryptamines, we can infer the likely metabolic pathways from structurally similar compounds like 5-MeO-MiPT and 5-MeO-DIPT.^{[14][15]} The primary metabolic routes for these compounds are:

- O-demethylation: Removal of the methyl group from the 5-methoxy position, resulting in 5-hydroxy-NIPT (5-HO-NIPT).
- N-dealkylation: Removal of the isopropyl group, resulting in 5-methoxy-tryptamine (5-MeO-T).
- Hydroxylation: Addition of a hydroxyl group to the indole ring (commonly at the 6-position) or the alkyl side chain.
- N-oxidation: Formation of an N-oxide on the tertiary amine.^[14]

To distinguish these metabolites from analytical artifacts:

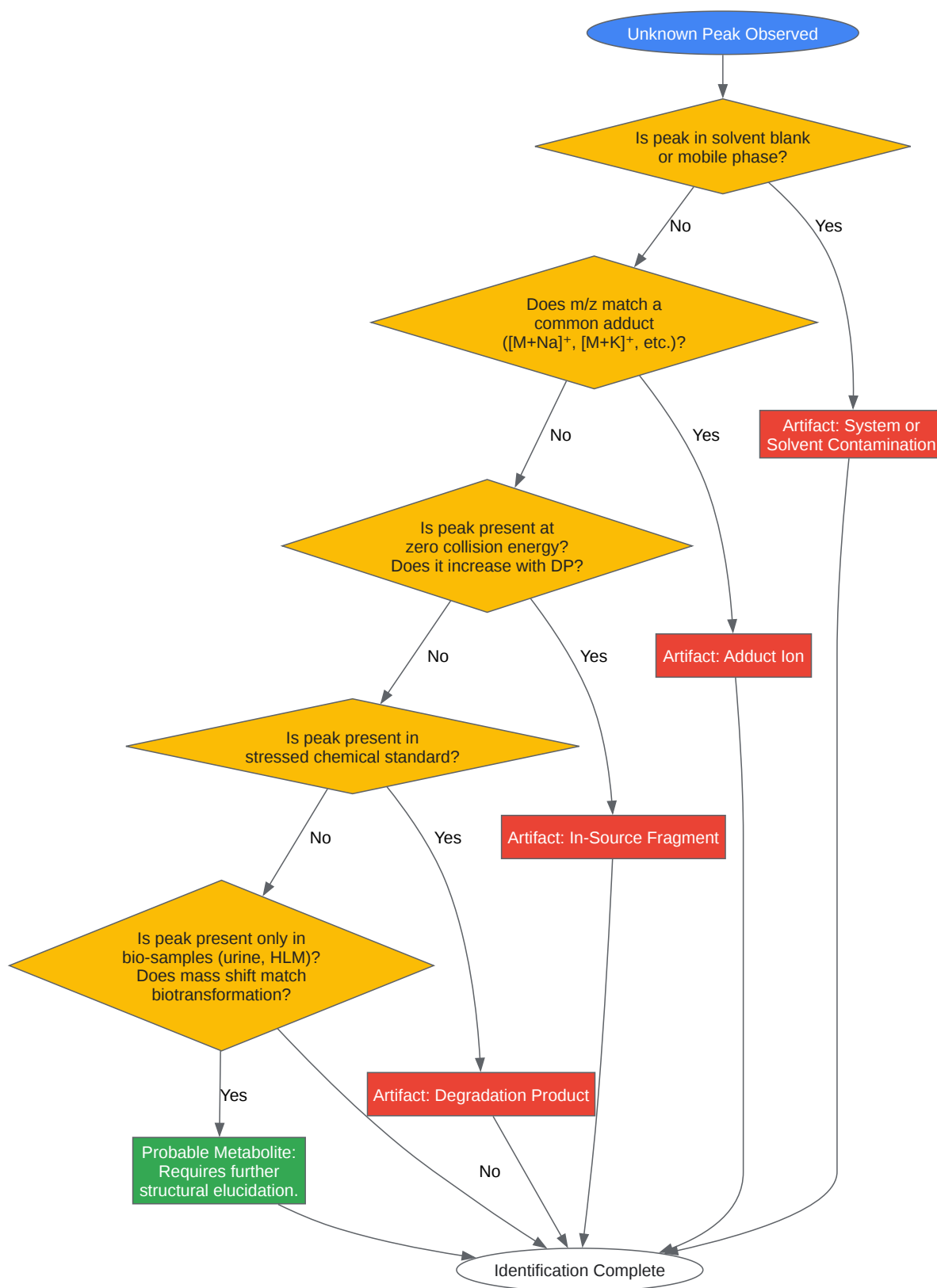
- Metabolites are Enzymatic Products: True metabolites should be observed in in-vivo samples (blood, urine) or after incubation with liver microsomes, but not in a pure chemical standard solution stored under the same conditions.
- Degradation Products: **5-MeO-NIPT**, like other tryptamines, can be sensitive to light, temperature, and pH. A study on 5-MeO-DIPT showed significant degradation in urine samples stored at room temperature or 4°C, but stability when frozen at -20°C.^[16] To identify degradation products, analyze a chemical standard that has been intentionally stressed (e.g., exposed to light or elevated temperature) and compare the resulting chromatogram to your sample.
- Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing you to propose elemental formulas for unknown peaks and match

them to predicted metabolic transformations (e.g., a mass shift of +15.9949 Da for hydroxylation).

Question 5: I see a peak that appears to be a metabolite, but I'm not sure. How do I systematically identify it?

Answer: Identifying an unknown peak requires a logical, step-by-step approach. The following decision tree can guide your investigation.

Diagram 2: Decision Tree for Unknown Peak Identification



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Caption: A logical decision tree for characterizing an unknown analytical signal.

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